3,8-Diazabicyclo[4.2.0]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,8-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGFQLIXICGYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632515 | |
| Record name | 3,8-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83693-76-9 | |
| Record name | 3,8-Diazabicyclo[4.2.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,8 Diazabicyclo 4.2.0 Octane Core Construction
General Approaches for Bicyclic Diamine Framework Formation
The construction of the 3,8-diazabicyclo[4.2.0]octane core generally relies on established principles of organic synthesis, focusing on the formation of the bicyclic diamine structure from acyclic or monocyclic precursors.
Cyclization of Appropriate Precursors
One of the primary methods for constructing the this compound ring system involves the cyclization of suitably functionalized piperidine (B6355638) or azetidine (B1206935) derivatives. A common strategy begins with a substituted piperidine, which undergoes a series of transformations to introduce the necessary functional groups for the final ring closure.
For instance, the synthesis can commence with a commercially available starting material like ethyl 1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride. acs.org This compound can be converted to a protected enamine, which then serves as a key intermediate for subsequent cyclization to form the bicyclo[4.2.0]octane core. acs.org The cyclization step itself can be achieved through various chemical reactions, including intramolecular nucleophilic substitution or cycloaddition reactions. researchgate.net A notable example is the [2+2] ketene (B1206846) cycloaddition reaction, which has been explored for the synthesis of the bicyclo[4.2.0]octane system. acgpubs.org
The general synthetic sequence often involves:
Protection of one of the nitrogen atoms.
Functionalization of the piperidine ring to introduce a side chain.
Activation of the side chain for intramolecular cyclization.
The final ring-closing step to form the azetidine ring fused to the piperidine.
| Precursor Type | Cyclization Method | Key Features |
| Functionalized Piperidines | Intramolecular Nucleophilic Substitution | Stepwise construction of the bicyclic system. |
| Dienes and Ketenes | [2+2] Cycloaddition | Rapid formation of the bicyclo[4.2.0]octane core. researchgate.netacgpubs.org |
| Azetidinone Derivatives | Intramolecular Cycloadditions | Formation of fused β-lactam systems. rsc.org |
Stereoselective Construction of Bicyclic Scaffolds
Achieving stereochemical control during the synthesis of the this compound core is crucial, as the biological activity of the final compounds is often dependent on their stereochemistry. Stereoselective methods aim to produce specific enantiomers or diastereomers of the bicyclic scaffold.
One approach to stereocontrol involves the use of chiral auxiliaries or chiral resolving agents. For example, the synthesis of chiral diamines can be initiated from a precursor like ethyl 1-benzyl-3-oxo-4-piperidine carboxylate hydrochloride, which is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to generate a chiral enamine. acs.org This diastereomeric intermediate can then be carried through the synthetic sequence to yield an enantiomerically enriched product.
Catalytic asymmetric synthesis represents another powerful tool for stereoselective construction. smolecule.com While specific examples for the this compound core are not extensively detailed in the provided results, the general principles of asymmetric catalysis, such as the use of chiral catalysts to induce enantioselectivity in key bond-forming steps, are applicable. nih.gov
Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers efficient and often highly selective methods for the construction of complex molecular architectures like the this compound framework. mdpi.com Rhodium and palladium are two metals that have been prominently featured in the synthesis of related bicyclic systems.
Rhodium-Catalyzed Transformations
Rhodium catalysts are well-known for their ability to mediate a variety of organic transformations, including C-H insertion and cyclization reactions, which are highly relevant to the synthesis of bicyclic structures. researchgate.netrsc.org
A key strategy that can be applied to the synthesis of bicyclic diamines is the rhodium-catalyzed formal carbenoid insertion into an amide C-N bond. While a direct application to this compound is not explicitly described in the search results, the methodology of rhodium carbenoid C-H insertion is a well-established and powerful tool for forming cyclic structures. rsc.orgcaltech.edu This type of reaction typically involves the generation of a rhodium carbenoid from a diazo compound, which then undergoes an intramolecular insertion into a C-H bond to form a new ring. nih.govprinceton.edu The enantioselective synthesis of chiral amides via carbene insertion into an N-H bond has also been demonstrated, highlighting the potential for stereocontrol in such transformations. nih.gov
| Catalyst | Reaction Type | Substrate | Key Features |
| Rh₂(OAc)₄ | C-H Insertion | Diazo ketones | Formation of spiro and bicyclic systems. rsc.org |
| Chiral Dirhodium Catalysts | Asymmetric B-H Insertion | Unstabilized Diazo Compounds | High enantioselectivities. nih.gov |
| Achiral Rhodium and Chiral Squaramide | Carbene N-H Insertion | Primary Amides | Enantioselective synthesis of chiral amides. nih.gov |
Palladium-Catalyzed Reactions
Palladium catalysts are widely used in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions can be instrumental in the synthesis of precursors for the this compound core or in the final cyclization step itself. For instance, palladium-catalyzed hydrogenation has been used in the synthesis of a bicyclo[4.2.0]octane derivative. acgpubs.org While specific details on palladium-catalyzed routes to this compound are limited in the provided results, the versatility of palladium catalysis in constructing bicyclic systems is well-documented in broader synthetic literature. mdpi.com
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions have emerged as a valuable tool in the synthesis of nitrogen-containing heterocyclic compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient route to 1,2,3-triazoles, which can be further functionalized. acs.org While direct copper-catalyzed cyclization to form the this compound core is not extensively detailed in the provided context, the utility of copper catalysis in related C-N bond forming cross-coupling reactions is well-established. researchgate.net For instance, copper catalysts are employed in the synthesis of various heterocyclic structures, suggesting their potential applicability in intramolecular cyclizations to form the bicyclo[4.2.0]octane ring system. acs.org The intramolecular [2+2] photocycloaddition, another powerful method for constructing cyclobutane (B1203170) rings, can be catalyzed by copper(I). However, this method is typically limited to substrates with a three-atom tether between the reacting olefin units, which may not be directly applicable to the formation of all this compound derivatives but highlights the role of copper in facilitating such cycloadditions. acs.org
Other Transition Metal-Mediated Syntheses
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex molecules, including precursors to bicyclic systems. mdpi.com For example, the Suzuki-Miyaura reaction, catalyzed by palladium complexes, has been used to couple different molecular fragments in the synthesis of complex natural products. mdpi.com While a direct application to the this compound core is not explicitly described, these methods are crucial for creating the necessary precursors for subsequent cyclization. For instance, palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. mdpi.com Other transition metals like scandium, particularly Sc(OTf)₃, have been recognized for their strong Lewis acidity and are used in various catalytic processes, indicating their potential in mediating cyclizations. mdpi.com
| Catalyst/Reagent | Reaction Type | Application |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Synthesis of complex molecular fragments |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Formation of C-C bonds in precursor synthesis |
| Sc(OTf)₃ | Lewis Acid Catalysis | Potential for mediating cyclization reactions |
Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the bicyclo[4.2.0]octane core, allowing for the rapid construction of the fused ring system.
Intramolecular [2+2] cycloaddition reactions are a key strategy for forming the cyclobutane ring of the bicyclo[4.2.0]octane system. nih.gov These reactions can be promoted thermally, photochemically, or through the use of Lewis acids. nih.govnih.gov For instance, the treatment of allenic ketones with a tethered alkene in the presence of a Lewis acid like Bi(OTf)₃ can lead to a diastereoselective [2+2] cycloaddition to generate bicyclo[4.2.0]octanes. nih.govnih.gov Microwave irradiation has also been shown to facilitate intramolecular [2+2] cycloadditions of alkynyl allenes, providing an efficient route to bicyclo[4.2.0]octadienes. nih.gov The regioselectivity of these reactions is often high, favoring the formation of the desired bicyclic system. nih.gov Visible light-promoted intermolecular [2+2] cycloaddition reactions between 1,4-dihydropyridines and alkenes have also been developed for the synthesis of 2-azabicyclo[4.2.0]octane compounds. google.com
Ketene cycloadditions are a classic and effective method for the synthesis of four-membered rings. The [2+2] cycloaddition of a ketene with an alkene is a thermally allowed process that can be highly stereospecific. nih.gov This strategy has been applied to the synthesis of the bicyclo[4.2.0]octane core of natural products like the kingianins. researchgate.net In these syntheses, a ketene is generated in situ from an acyl chloride and reacts with a tethered alkene to form the bicyclo[4.2.0]octanone ring system. scholaris.ca The reaction's efficiency can be influenced by the nature of the alkene, with electron-rich alkenes generally being more reactive towards the electron-deficient ketene. scholaris.ca
| Reaction Type | Key Features | Example Application |
| Intramolecular [2+2] Cycloaddition | Formation of cyclobutane ring from a single molecule | Synthesis of bicyclo[4.2.0]octanes from allenic ketones and alkenes. nih.govnih.gov |
| Ketene [2+2] Cycloaddition | Reaction of a ketene with an alkene to form a cyclobutanone | Synthesis of the bicyclo[4.2.0]octane core of kingianins. researchgate.net |
Intramolecular 1,3-dipolar cycloadditions provide a powerful method for the synthesis of fused β-lactam systems, which are structurally related to the this compound core. rsc.orgrsc.org This reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne, within the same molecule to form a five-membered heterocyclic ring fused to the β-lactam. rsc.orgwikipedia.org For example, the thermolysis of azido-substituted azetidinones containing an alkyne moiety leads to the formation of tricyclic systems containing a fused triazole ring. rsc.org Similarly, intramolecular cycloadditions of azides with alkenes have been used to synthesize fused bicyclo[4.2.0]octene ring systems. rsc.org Asymmetric versions of these reactions have also been developed to construct chiral spirocyclic lactams. nih.gov
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a significant tool for constructing nitrogen-containing six-membered rings. rsc.org This reaction can be used to synthesize bicyclic systems with a nitrogen atom at a bridgehead position. The reaction of aromatic amines, aldehydes, and enones can provide a pathway to 2-azabicyclo[2.2.2]octane skeletons, which are important precursors in natural product synthesis. walshmedicalmedia.com While not directly forming a this compound, the principles of the aza-Diels-Alder reaction are relevant to the construction of complex nitrogen-containing bicyclic structures.
Ring-Closing Metathesis (RCM) Approaches
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic and bicyclic systems. smolecule.com While specific examples detailing the synthesis of the parent this compound using RCM are not extensively documented in peer-reviewed literature, the principles of this reaction lend themselves to a plausible synthetic strategy. This approach would typically involve a suitably functionalized azetidine precursor bearing two terminal alkene moieties.
The general strategy would commence with a protected 3-aminoazetidine, which can be N-allylated. A second olefin-containing substituent would be introduced at another position on the azetidine ring, setting the stage for the crucial ring-closing step. The choice of protecting groups for the nitrogen atoms is critical to prevent catalyst poisoning and to allow for selective deprotection and further functionalization.
The RCM reaction itself would be catalyzed by a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. The selection of the appropriate catalyst and reaction conditions would be crucial to achieve high yields and to overcome potential challenges such as catalyst deactivation by the amine functionalities. Recent advancements have led to the development of catalysts that are more tolerant to Lewis basic functional groups, making the synthesis of nitrogen-containing heterocycles via RCM more feasible. d-nb.info
Table 1: Proposed Precursors and Catalysts for RCM Synthesis of this compound
| Precursor Structure | Proposed Catalyst | Key Considerations |
| N-Boc-3-(allylamino)azetidine | Grubbs' Second Generation Catalyst | Protection of the exocyclic amine is necessary. The Boc group can be removed under acidic conditions post-cyclization. |
| N-Cbz-3-amino-1-allyl-azetidine | Hoveyda-Grubbs Second Generation Catalyst | The Cbz group offers orthogonal protection and can be removed by hydrogenolysis. |
| Di-N-allyl-3-aminoazetidine derivative | Grubbs' Third Generation (Fast-Initiating) Catalyst | Requires careful control of stoichiometry and reaction time to favor intramolecular cyclization over polymerization. |
Functionalization Strategies for Bicyclic Ring Closure
A key strategy for constructing the this compound core involves the functionalization of a pre-formed azetidine ring followed by an intramolecular cyclization to form the second ring. This approach allows for a high degree of control over the stereochemistry of the final bicyclic product.
One documented approach begins with a stereochemically defined 2,4-cis-azetidine ring. acs.org This precursor can be elaborated through a series of high-yielding transformations to introduce the necessary functional groups for the subsequent ring closure. For instance, a nitrile group can be introduced onto the azetidine, which can then be reduced to a primary amine. This newly formed amine can then undergo an intramolecular reaction, such as a nucleophilic substitution or a reductive amination, with a suitable electrophilic center on a side chain attached to the other nitrogen of the azetidine ring to form the fused six-membered ring. acs.org
Another method involves the intramolecular cyclization from complex starting materials to first form the azetidine ring, which is then functionalized for the closure of the second ring. acs.org For example, a base-mediated intramolecular cyclization can afford an azetidine-2-carbonitrile, albeit sometimes with low diastereoselectivity. acs.org This nitrile can then be reduced and protected, followed by the introduction of an olefinic side chain, setting up a subsequent ring-closing metathesis to form the eight-membered ring in a related bicyclic system, a strategy that could be adapted for the six-membered ring of the this compound scaffold. acs.org
Buchwald-Hartwig Coupling in Derivative Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for the synthesis of derivatives of the this compound core, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
In the context of synthesizing derivatives of this compound, the bicyclic diamine can be coupled with various aryl halides or triflates. The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base. youtube.com The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of compatible coupling partners. nih.govacs.org
A thesis described a proposed synthesis of a related 4,8-ring system that would be created by performing a Buchwald-Hartwig C-N amination. acs.org This highlights the utility of this reaction in constructing complex bicyclic diamine structures. For the this compound system, one of the nitrogen atoms can be selectively protected, allowing the other to participate in the Buchwald-Hartwig coupling. Subsequent deprotection would then allow for further functionalization at the first nitrogen if desired.
Table 2: Representative Buchwald-Hartwig Coupling for this compound Derivatization
| This compound Derivative | Aryl Halide/Triflate | Catalyst/Ligand System | Base |
| 8-Boc-3,8-diazabicyclo[4.2.0]octane | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | NaOtBu |
| 3-Benzyl-3,8-diazabicyclo[4.2.0]octane | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ |
| This compound | Phenyl triflate | [Pd(allyl)Cl]₂ / RuPhos | Cs₂CO₃ |
Continuous Flow Chemistry Techniques for Production
While the majority of laboratory-scale syntheses of complex molecules are performed in traditional batch reactors, continuous flow chemistry is gaining significant traction for the production of fine chemicals and active pharmaceutical ingredients. nih.gov This technology offers several advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.
Although specific examples of the continuous flow synthesis of this compound are not yet prevalent in the literature, the principles of flow chemistry are well-suited for its production. The synthesis of other bicyclic compounds and alkaloids has been successfully demonstrated using continuous flow processes. google.comrsc.org For instance, the production of benzylisoquinoline alkaloids in engineered yeast has been reported, showcasing the integration of biocatalysis with continuous processing. nih.gov
A potential continuous flow process for this compound could involve pumping the starting materials through a heated reactor coil containing a packed bed of a solid-supported catalyst or reagent. This would allow for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and minimize by-product formation. The online purification of the product stream could also be integrated into the flow system, leading to a more streamlined and efficient manufacturing process. The development of such a process would be a significant step towards the large-scale and cost-effective production of this valuable chemical scaffold.
Chemical Reactivity and Transformations of 3,8 Diazabicyclo 4.2.0 Octane Derivatives
Reactions at Nitrogen Centers
The nitrogen atoms within the 3,8-diazabicyclo[4.2.0]octane core are key sites for functionalization, enabling the synthesis of a diverse range of derivatives.
N-Alkylation and N-Acylation Reactions
The secondary amine functionalities in the this compound ring system readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, N-acylation can be achieved by treating the parent compound with acyl chlorides in the presence of a base. google.com Similarly, N-alkylation can be performed to introduce various substituents. These modifications significantly influence the biological activity of the resulting molecules. vulcanchem.com
Utilization of Protecting Groups (e.g., Boc, Cbz) in Synthesis and Functionalization
To achieve selective functionalization at one of the two nitrogen atoms, the use of protecting groups is a common and crucial strategy in the synthesis of this compound derivatives. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are frequently employed for this purpose. caltech.edumontclair.edu
The Boc group is often introduced to protect one of the nitrogens, allowing for selective reaction at the other nitrogen. nih.govsynquestlabs.com For example, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane is a commercially available intermediate where the N3 position is protected, leaving the N8 position available for further modification. nih.govambeed.com The Boc group is valued for its stability under many reaction conditions and its straightforward removal using acids like trifluoroacetic acid (TFA). montclair.edu
The Cbz group is another widely used protecting group in this context. caltech.edu It can be introduced to selectively protect an amine, facilitating reactions at other sites of the molecule. organic-chemistry.org Its removal is typically accomplished through catalytic hydrogenation. organic-chemistry.org The strategic use of these protecting groups enables the controlled, stepwise synthesis of complex this compound derivatives with well-defined stereochemistry and substitution patterns. caltech.edumontclair.edu
Transformations of the Bicyclic Ring System
Beyond reactions at the nitrogen centers, the bicyclic framework of this compound can undergo several transformations.
Oxidation Reactions
Oxidation reactions can be performed on derivatives of the this compound scaffold. Depending on the substrate and the oxidizing agent used, these reactions can lead to the formation of various oxidized products, such as corresponding oxides or carbonyl derivatives. smolecule.com For example, strong oxidizing agents can be employed to introduce oxygen-containing functional groups.
Reduction Reactions
Reduction reactions are also a key transformation for this compound derivatives. These reactions can convert the compound into different reduced forms. For instance, the reduction of amide functionalities within derivatives can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines. Catalytic hydrogenation is another common method for reduction, particularly for the removal of protecting groups like Cbz. organic-chemistry.org
Nucleophilic Addition Reactions
The carbonyl groups in certain derivatives, such as dione (B5365651) derivatives of the diazabicyclo[4.2.0]octane system, are susceptible to nucleophilic addition. smolecule.com This type of reaction allows for the formation of new carbon-carbon bonds, expanding the structural diversity of the scaffold. smolecule.com
Below is a table summarizing some of the key reactions involving this compound derivatives:
| Reaction Type | Reactant(s) | Reagent(s)/Condition(s) | Product Type |
| N-Acylation | This compound derivative, Acyl chloride | Base | N-acylated derivative |
| Boc Protection | This compound | Di-tert-butyl dicarbonate | Boc-protected derivative |
| Boc Deprotection | Boc-protected derivative | Trifluoroacetic acid (TFA) | Deprotected amine |
| Cbz Protection | This compound | Benzyl chloroformate | Cbz-protected derivative |
| Cbz Deprotection | Cbz-protected derivative | Catalytic Hydrogenation | Deprotected amine |
| Oxidation | This compound derivative | Oxidizing agent | Oxidized derivative (e.g., oxide) |
| Reduction | Amide derivative | Lithium aluminum hydride | Amine derivative |
| Nucleophilic Addition | Dione derivative | Nucleophile | Adduct with new C-C bond |
Substitution Reactions
The nitrogen atoms at the 3- and 8-positions of the bicyclic core are key sites for substitution reactions, enabling the synthesis of a diverse array of derivatives. These substitutions are typically accomplished through N-alkylation or N-acylation reactions.
A series of potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has been developed based on the this compound scaffold. researchgate.net In this research, various substituents were introduced, primarily at the N-3 and N-8 positions, to explore structure-activity relationships. researchgate.net For instance, one nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective substitution on the other nitrogen. Subsequent deprotection and further functionalization enable the synthesis of di-substituted derivatives.
Commonly, acylation is performed using acyl chlorides or by amide coupling with carboxylic acids. For example, a potent and selective dual orexin (B13118510) receptor antagonist (DORA) was synthesized by reacting (1S,6R)-3-(6,7-difluoroquinoxalin-2-yl)-3,8-diazabicyclo[4.2.0]octane with (4-methyl-[1,1'-biphenyl]-2-yl)methanone. researchgate.net This highlights the utility of amide bond formation at the N-8 position. researchgate.net
The general methods for N-alkylation and N-acylation of similar diazabicycloalkane systems, such as the related 3,8-diazabicyclo[3.2.1]octane, often involve reacting the amine with alkyl or acyl halides in an inert solvent, frequently in the presence of a base like potassium carbonate or a tertiary amine to neutralize the acid byproduct. google.comacs.org These established procedures are applicable to the this compound core for creating libraries of substituted compounds.
Table 1: Examples of N-Substituted this compound Derivatives
| Parent Compound | Reagent/Reaction Type | Substituent(s) | Application/Finding | Reference |
|---|---|---|---|---|
| (1S,6R)-3,8-Diazabicyclo[4.2.0]octane | Amide Coupling | 3-(6,7-Difluoroquinoxalin-2-yl), 8-((4-methyl-[1,1'-biphenyl]-2-yl)carbonyl) | Potent dual orexin receptor antagonist (DORA) with sleep-promoting effects. | researchgate.net |
| This compound Core | General N-Substitution | Various aryl and heteroaryl groups | Synthesis of potent ligands for nicotinic acetylcholine receptors (nAChRs). | researchgate.net |
Condensation Reactions
The secondary amine functionalities of the this compound scaffold are capable of participating in condensation reactions with various carbonyl compounds. These reactions are fundamental for introducing a wide range of functional groups and for building more complex molecular architectures.
While specific examples detailing condensation reactions directly on the parent this compound are not extensively documented in dedicated studies, the reactivity is analogous to other bicyclic diamines. The synthesis of related diazabicycloalkane derivatives often involves condensation steps. researchgate.netresearchgate.net For instance, condensation with aldehydes or ketones would lead to the formation of aminal or enamine structures, depending on the reaction conditions and the nature of the carbonyl compound.
More synthetically valuable are condensation reactions with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This is a cornerstone of the derivatization strategies used in medicinal chemistry to build libraries of compounds for biological screening. researchgate.net Peptide coupling reagents are often employed to facilitate the condensation between the bicyclic amine and a carboxylic acid, forming an amide linkage. This approach is highlighted in the synthesis of nicotinic acetylcholine receptor agonists and orexin receptor antagonists, where complex acyl groups are appended to the diazabicyclic core. researchgate.net
The use of bicyclic amine catalysts, like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), in promoting condensation reactions underscores the inherent catalytic potential of such structures. chemblink.com The nitrogen atoms of this compound can act as bases or nucleophiles to facilitate similar transformations. chemblink.com
Derivatization at Carbon Positions
Functionalization of the carbon skeleton of this compound is less common than N-substitution but provides a pathway to derivatives with modified core structures. The bicyclo[4.2.0]octane framework itself is a common motif in natural products, and methodologies for its functionalization have been developed, some of which could be adapted to the diaza-analogue. niscpr.res.in
Research into manganese-catalyzed C(sp³)–H functionalization has demonstrated that it is possible to install a hydroxyl group onto a bicyclo[4.2.0]octane ring. nih.gov Specifically, the oxidation of spiro[2.5]octane, a mechanistic probe, can lead to the formation of a bicyclo[4.2.0]octan-1-ol structure through a process involving hydrogen atom transfer (HAT) and a cationic intermediate. nih.gov This suggests that selective C-H oxidation could be a viable, albeit challenging, strategy for derivatizing the carbon framework of this compound, provided the nitrogen atoms are suitably protected.
Another approach involves creating the functionalized bicyclo[4.2.0]octane ring system through cycloaddition reactions where one of the precursors already contains the desired functionality. A [2+2] ketene (B1206846) cycloaddition has been reported as a key step to access the bicyclo[4.2.0]octane system of kingianins, a class of natural products. acgpubs.org Subsequent functional group manipulations on the resulting cycloadduct, such as Wittig reactions on a ketone introduced within the ring system, allow for further derivatization at carbon positions. acgpubs.org
Table 2: Potential Methods for Carbon Derivatization of Bicyclo[4.2.0]octane Systems
| Methodology | Reaction Type | Product Type | Comment | Reference |
|---|---|---|---|---|
| Catalytic Oxidation | C(sp³)–H Hydroxylation | Bicyclo[4.2.0]octan-1-ol | Formed from a spiro[2.5]octane precursor via a cationic intermediate. | nih.gov |
| Cycloaddition/Functionalization | [2+2] Ketene Cycloaddition | Functionalized Bicyclo[4.2.0]octanone | Builds the core ring with a handle for further C-derivatization (e.g., Wittig). | acgpubs.org |
Ring Opening and Rearrangement Pathways
The bicyclo[4.2.0]octane ring system is characterized by the fusion of a six-membered ring and a four-membered ring. The inherent strain of the cyclobutane (B1203170) portion makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions.
The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane has been studied, demonstrating that the strained azetidine (B1206935) ring (the four-membered, nitrogen-containing ring) can be opened by various initiators. researchgate.net This reactivity is driven by the release of ring strain. Analogously, the 3,8-diaza-[4.2.0]octane system would be expected to undergo ring-opening of its four-membered ring under suitable acidic or catalytic conditions.
Rearrangements of related azabicyclo[4.2.0] systems are known to occur to relieve ring strain. For example, 7-azabicyclo[4.2.0]oct-3-ene can undergo a thermal rearrangement to form the thermodynamically more stable 6-azabicyclo[3.2.1]oct-2-ene. This type of transformation, converting a [4.2.0] system to a less strained [3.2.1] bridged system, is a plausible pathway for this compound derivatives as well.
Furthermore, the cyclobutane portion of bicyclo[4.2.0] nitrogen heterocycles can be transformed. For example, a bicyclo[4.2.0] system synthesized via a thermal intramolecular [2+2] cycloaddition was shown to undergo conversion to a cyclobutene (B1205218) derivative, which also involved the ring-opening of an adjacent cyclopropane (B1198618) ring in the specific substrate studied. rsc.org These studies collectively indicate that the four-membered ring is the most reactive part of the bicyclic system, serving as a key site for ring-opening and rearrangement reactions to access other heterocyclic scaffolds. rsc.org
An in-depth examination of the stereochemical and conformational properties of this compound reveals a complex and fascinating area of chemical science. This bicyclic heterocycle is a key structural motif in a variety of biologically active compounds, and understanding its three-dimensional structure is crucial for the design and synthesis of new therapeutic agents.
Chemical Reactivity and Functionalization
Reactions at the Nitrogen Atoms
The two nitrogen atoms in the 3,8-diazabicyclo[4.2.0]octane core are the primary sites for chemical modification. Both nitrogen atoms are nucleophilic and can participate in a variety of reactions.
The secondary amine at the 8-position can be readily N-alkylated or N-acylated to introduce a wide range of substituents. These reactions are typically carried out under standard conditions using an appropriate alkyl halide or acylating agent in the presence of a base. The nitrogen at the 3-position can also be functionalized, although its reactivity may be influenced by the steric environment of the bicyclic system.
Selective protection and deprotection of the nitrogen atoms are often necessary to achieve the desired substitution pattern. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be employed. nih.gov
Modification of the Bicyclic Core
While reactions at the nitrogen atoms are more common, modification of the carbon framework of the this compound core is also possible. The introduction of substituents on the carbon atoms can be achieved through various synthetic strategies, often starting from appropriately functionalized precursors.
For example, the synthesis can be designed to incorporate substituents at specific positions of the piperidine (B6355638) or azetidine (B1206935) rings. Alternatively, functional groups can be introduced on the pre-formed bicyclic core through reactions such as lithiation followed by electrophilic quench, although the regioselectivity of such reactions can be a challenge. The development of methods for the selective functionalization of the carbon skeleton would further expand the chemical space accessible from this versatile scaffold.
Computational and Theoretical Investigations
Quantum Chemical Studies on Reaction Mechanisms
A comprehensive review of the current scientific literature did not yield specific quantum chemical studies focused on the reaction mechanisms involving the 3,8-diazabicyclo[4.2.0]octane core. However, quantum chemical methods are powerful tools for elucidating reaction pathways, transition states, and the electronic factors governing chemical reactions. For the synthesis of the this compound system or its derivatives, such studies could provide valuable insights into the stereoselectivity and energetics of the cyclization steps. For instance, studies on related bicyclo[4.2.0]octane systems have utilized computational methods to investigate the mechanisms of mechanochemical [2+2] cycloreversions, revealing stepwise processes through diradical intermediates. nih.gov
Density Functional Theory (DFT) Calculations for Cycloaddition Processes
Specific Density Functional Theory (DFT) calculations detailing the cycloaddition processes for the formation of the this compound ring are not extensively documented in the reviewed literature. DFT is a widely used computational method to investigate the electronic structure and energetics of molecules, making it highly suitable for studying cycloaddition reactions. researchgate.net For example, DFT has been employed to analyze the Diels-Alder reactions of cyclobutenones to form bicyclo[4.2.0]octane derivatives, elucidating the factors that control reactivity and selectivity. researchgate.net In the context of this compound, DFT calculations could be instrumental in understanding the viability of various synthetic routes, such as [2+2] or [4+2] cycloadditions, by modeling the transition state energies and reaction thermodynamics. acgpubs.orgacgpubs.org
Molecular Modeling and Conformational Analysis
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies, particularly 3D-QSAR techniques like CoMFA and CoMSIA, have been instrumental in elucidating the structural requirements for the activity of this compound derivatives as nAChR agonists. montclair.edu These studies aim to develop models that correlate the biological activity of a series of compounds with their physicochemical properties, thereby enabling the prediction of the activity of new compounds and guiding the design of more potent and selective ligands. montclair.edu The primary goal of these investigations has been to enhance the selectivity for the α4β2 nAChR subtype, which is a therapeutic target for analgesics, over the α3β4 subtype, which is associated with cardiovascular and gastrointestinal side effects. montclair.edu
A notable study involved a dataset of 44 compounds with nicotinic acetylcholine (B1216132) receptor agonistic activity, from which 37 were used as a training set and 7 as a test set for the 3D-QSAR analysis. rsc.orgmontclair.edu
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. researchgate.net In studies of this compound derivatives, CoMFA models have been developed to understand the QSAR and quantitative structure-selectivity relationship (QSSR). researchgate.net
One such study developed three CoMFA models for pEC50(α4β2), pEC50(α3β4), and the selectivity p[EC50(α4β2)/EC50(α3β4)]. researchgate.net The statistical parameters of these models indicated their predictive power. researchgate.net For the hα4β2 subtype, a CoMFA model yielded a cross-validated q² of 0.892. montclair.edu For the hα3β4 subtype, the CoMFA model showed a q² value of 0.934. montclair.edu The analysis from these models suggested that both steric and electrostatic factors are critical for the rational design of more active and selective nAChR agonists. researchgate.net
Table 1: Statistical Data from CoMFA and CoMSIA Analyses for hα4β2 and hα3β4 Subtypes
| Model | q² | r²_ncv | ONC | Steric Contribution (%) | Electrostatic Contribution (%) |
| hα4β2 | |||||
| CoMFA | 0.892 | - | - | - | - |
| CoMSIA | 0.926 | 0.983 | 6 | 12.8 | 87.2 |
| hα3β4 | |||||
| CoMFA | 0.934 | - | - | - | - |
| CoMSIA | 0.945 | 0.988 | 6 | 15.2 | 84.8 |
| Data sourced from Kim et al., 2009. montclair.edu | |||||
| q²: cross-validated coefficient; r²_ncv: non-cross-validated coefficient; ONC: optimum number of components. |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, and hydrogen bond donor and acceptor fields. montclair.edu In the study of this compound derivatives, CoMSIA models have often provided better predictive capabilities than CoMFA models. montclair.eduacs.org
For the hα4β2 subtype, a CoMSIA model with steric and electrostatic fields gave a superior q² of 0.926 and a non-cross-validated r² of 0.983. montclair.edu This model indicated a strong influence of electrostatic interactions, which contributed 87.2% to the model, compared to 12.8% for steric interactions. montclair.edu Similarly, for the hα3β4 subtype, the CoMSIA model with steric and electrostatic fields was the most predictive, with a q² of 0.945 and an r² of 0.988. montclair.edu Again, electrostatic interactions were shown to be dominant, contributing 84.8%. montclair.edu
These CoMSIA studies have provided valuable insights for designing potent and selective hα4β2 receptor agonists with reduced activity at the hα3β4 subtype. rsc.orgmontclair.edu The contour maps generated from these analyses suggest that small substituents at specific positions (C1, C4, and R1), a hydrogen atom at C5, and a negatively charged atom at C6 of the 3-N-substituted diazabicyclo[4.2.0]octane structure could enhance selectivity. montclair.edu
Theoretical Insights into Electronic Structure and Reactivity
The electronic properties of the this compound core are fundamental to its role as a pharmacophore in nAChR agonists. The electrostatic potential around the molecule, particularly the nitrogen atoms, is crucial for its interaction with the amino acid residues in the receptor's binding pocket. The CoMFA and CoMSIA studies highlight the importance of electrostatic interactions in determining the biological activity of its derivatives, underscoring the significance of the electronic structure. montclair.eduresearchgate.net
Strategic Utility of 3,8 Diazabicyclo 4.2.0 Octane in Organic Synthesis
As a Core Building Block for Complex Molecules
The structural characteristics of 3,8-diazabicyclo[4.2.0]octane make it an effective precursor for the synthesis of more intricate organic molecules. Chemists utilize its inherent framework as a starting point, building upon it to construct larger, more complex systems. The nitrogen atoms can be functionalized through various reactions, such as acylation, alkylation, and arylation, to introduce new substituents and extend the molecular scaffold.
One common strategy involves protecting one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, to allow for selective functionalization of the other nitrogen. For instance, (1s,6r)-3-Boc-3,8-diazabicyclo[4.2.0]octane serves as a key intermediate, enabling chemists to introduce a wide range of molecular fragments at the N8 position before deprotecting the N3 position for further modification. cymitquimica.comnih.gov This stepwise approach provides precise control over the final structure, facilitating the synthesis of targeted complex molecules with defined stereochemistry. The utility of this scaffold is not limited to its diaza form; the core bicyclo[4.2.0]octane structure is a fundamental building block for a variety of complex chemotypes. acs.org
Applications in the Construction of Polycyclic Nitrogen Compounds
The this compound framework is instrumental in the synthesis of polycyclic nitrogen-containing compounds. Its fused ring system serves as a rigid anchor upon which additional rings can be constructed. Synthetic methods, such as intramolecular cycloadditions, can be employed to create novel polycyclic systems. For example, a thermal intramolecular [2+2] cycloaddition of allene-alkylidenecyclopropanes has been shown to produce bicyclo[4.2.0] nitrogen heterocycles. rsc.org
The development of modular synthetic approaches allows for the creation of diverse libraries of polycyclic scaffolds. By starting with a core structure like a 2,4-cis-azetidine ring, a series of high-yielding transformations can lead to distinct bicyclic systems, including 4,6-fused structures like the 1,4-diazabicyclo[4.2.0]octane system. bham.ac.uk These methods are crucial for exploring new areas of chemical space and generating novel, sp3-rich scaffolds that are of particular interest in drug discovery. whiterose.ac.uk The resulting polycyclic N-heterocycles are often highly functionalized and can serve as precursors for even more complex molecular architectures. rsc.org
Intermediates in Medicinal Chemistry Research
In medicinal chemistry, this compound and its derivatives are significant intermediates in the design and synthesis of new therapeutic agents. smolecule.com The rigid scaffold helps to lock the relative positions of the two nitrogen atoms and their substituents, which can lead to improved binding affinity and selectivity for specific biological targets.
A prominent area of application is in the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are targets for treating neurodegenerative diseases and pain. researchgate.net A series of potent nAChR ligands based on the this compound core has been synthesized and evaluated. acs.orgacs.org Many analogues in this series demonstrate picomolar affinity and nanomolar agonist potency at the human α4β2 nAChR subtype, placing them among the most potent ligands known for this receptor. researchgate.netacs.org
Furthermore, this scaffold has been identified as optimal for the dual inhibition of orexin (B13118510) receptors (OX1 and OX2), which are involved in regulating sleep and wakefulness. blumberginstitute.orgmontclair.edu Derivatives have been prepared and investigated as orexin receptor antagonists for the treatment of sleep disorders. montclair.edu The table below summarizes some key derivatives and their applications in medicinal chemistry.
| Derivative Class | Biological Target | Therapeutic Potential |
| Aryl-substituted 3,8-diazabicyclo[4.2.0]octanes | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Analgesics, treatment for neurodegenerative disorders. researchgate.netacs.org |
| Amide derivatives of this compound | Orexin Receptors (OX1/OX2) | Treatment of sleep disorders. blumberginstitute.orgmontclair.edu |
Role in Total Synthesis of Natural Products and Analogues (e.g., lupinine (B175516), kingianins)
The bicyclo[4.2.0]octane core, the fundamental carbon framework of this compound, is a key structural motif in several complex natural products. Synthetic strategies targeting these natural products often involve the construction of this strained ring system.
Kingianins: The kingianins are a family of pentacyclic natural products that have attracted significant synthetic interest due to their complex architecture and biological activity, such as inhibiting antiapoptotic proteins. nih.gov Several total syntheses of kingianins, including kingianin A, D, and F, have been reported, many of which rely on forming a bicyclo[4.2.0]octadiene intermediate. nih.govnih.govfigshare.com One biomimetic approach involves a radical cation Diels-Alder reaction to form the core structure. nih.gov Alternative, non-biomimetic routes have also been developed, such as using a [2+2] ketene (B1206846) cycloaddition to construct the bicyclo[4.2.0]octane ring system. researchgate.netresearchgate.net These synthetic endeavors highlight the importance of the bicyclo[4.2.0]octane framework in accessing complex natural product scaffolds. researchgate.netrsc.org
Lupinine: Lupinine is a quinolizidine (B1214090) alkaloid, and its total synthesis has been a subject of study for decades. wikipedia.orgnih.gov While not containing a pre-formed this compound ring, some synthetic approaches to lupinine and related alkaloids utilize [2+2] photocycloaddition reactions to form a cyclobutane (B1203170) ring, which is the four-membered ring characteristic of the bicyclo[4.2.0]octane system. tum.de For example, an enantioselective intramolecular [2+2] photocycloaddition has been used to create cyclobutane products that serve as key starting materials for the total synthesis of (+)-lupinine. tum.de This demonstrates the strategic utility of forming the core cyclobutane ring en route to complex alkaloids.
Development of Conformationally Restricted Diamine Scaffolds
The development of conformationally restricted diamines is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent example of a conformationally restricted diamine. researchgate.net Its rigid, fused-ring structure pre-organizes the nitrogen atoms in a specific spatial orientation, reducing the entropic penalty upon binding to a biological target.
This rigidity is advantageous for constructing various supramolecular systems and for designing ligands with improved selectivity for receptor subtypes. researchgate.net Researchers have hypothesized that using conformationally restricted ethylenediamines can be a focal point for further optimization in drug design, potentially leading to antagonists or agonists with improved selectivity for targets like orexin receptors. montclair.edu The synthesis of novel rigid diamine scaffolds, such as the one based on the diazabicyclo[4.2.0]octane framework, provides templates that allow for the exploration of stereochemistry and geometry to fine-tune drug-target interactions. montclair.edu
Scaffold Utilization in Pharmacophore Design
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. The rigid this compound structure serves as an effective scaffold for elaborating on these pharmacophore models. Its defined three-dimensional shape allows for the precise placement of functional groups in space to match the requirements of a receptor's binding site.
This scaffold has been used in quantitative structure-activity relationship (QSAR) studies to understand how structural modifications affect biological activity. For instance, 3D-QSAR studies on this compound derivatives as nAChR agonists have been conducted to build models that can predict the biological activity of unknown compounds and guide the design of more potent and selective ligands. researchgate.net Similarly, pharmacophore models have been generated for negative allosteric modulators of nAChRs, where the diazabicyclo[4.2.0]octane or related piperidine-containing scaffolds define key hydrophobic regions and hydrogen bonding domains. nih.gov The use of such scaffolds is crucial in moving from a hit compound to a lead compound in the drug discovery pipeline. blumberginstitute.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,8-Diazabicyclooctane, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of bicyclic amines like 3,8-Diazabicyclooctane typically involves ring-closing strategies, such as cycloaddition or intramolecular alkylation. For example, optimizing reaction temperature (e.g., 60–80°C) and catalysts (e.g., palladium or nickel-based systems) can enhance yield and reduce byproducts. Purification via column chromatography or recrystallization is critical, as residual solvents or unreacted intermediates may affect downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 3,8-Diazabicyclooctane?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming bicyclic geometry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amines. Cross-referencing with X-ray crystallography data from analogous compounds (e.g., 8-azabicyclooctane derivatives) ensures structural accuracy .
Q. How can researchers mitigate hazards when handling 3,8-Diazabicyclooctane in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods for volatile reactions, wear nitrile gloves, and employ respiratory protection if aerosolization risks exist. Store the compound in inert atmospheres (argon/nitrogen) to prevent degradation. Emergency protocols should include neutralization of spills with non-reactive adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics optimize reaction pathways for 3,8-Diazabicyclooctane derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations predict transition states and energy barriers for ring-closing reactions. COMSOL can model heat and mass transfer in flow reactors to scale up synthesis. Coupling with AI-driven platforms (e.g., automated parameter tuning) accelerates iterative design, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data for 3,8-Diazabicyclooctane analogs?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity) or stereochemical impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). High-throughput screening (HTS) with enantiomerically pure samples, combined with QSAR modeling, isolates structure-activity relationships (SARs) .
Q. How can factorial design improve the yield of 3,8-Diazabicyclooctane in multi-step syntheses?
- Methodological Answer : Apply a 2^k factorial design to test variables like solvent polarity (DMSO vs. THF), catalyst loading, and reaction time. Statistical analysis (ANOVA) identifies significant factors. For example, a 3-factor design revealed that catalyst concentration (p < 0.01) and temperature (p < 0.05) dominate yield variance in analogous azabicyclo syntheses .
Q. What role does 3,8-Diazabicyclooctane play in medicinal chemistry, particularly in targeting neurological receptors?
- Methodological Answer : The bicyclic scaffold mimics natural alkaloids, enabling selective binding to serotonin or dopamine transporters. Radioligand displacement assays (e.g., using ³H-paroxetine) quantify affinity. Docking studies with cryo-EM structures of GPCRs guide substituent modifications to enhance blood-brain barrier permeability .
Q. How do researchers validate the stability of 3,8-Diazabicyclooctane under physiological conditions for drug delivery applications?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and plasma esterase exposure tests assess degradation pathways. Nanoformulation (e.g., liposomes) can shield the compound from hydrolysis, as demonstrated with related bicyclic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
